1-(Oxolan-3-yl)propan-1-one
Overview
Description
1-(Oxolan-3-yl)propan-1-one, also known as 1-tetrahydro-3-furanylacetone, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a propanone group. It is a versatile chemical used in various fields, including organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropanal with tetrahydrofuran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then dehydrated to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
1-(Oxolan-3-yl)propan-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. These interactions can modulate cellular processes and influence physiological functions .
Comparison with Similar Compounds
1-(Oxolan-3-yl)propan-2-one: Similar structure but with a different position of the ketone group.
3-(Oxolan-2-yl)propan-1-ol: Contains an alcohol group instead of a ketone.
Oxolane (tetrahydrofuran): A simpler structure without the propanone group.
Uniqueness: 1-(Oxolan-3-yl)propan-1-one is unique due to its specific structure, which combines the reactivity of the oxolane ring with the functional versatility of the propanone group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(oxolan-3-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODTXUQMATKMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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